- Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactors, Journal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283

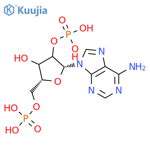

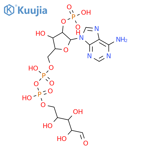

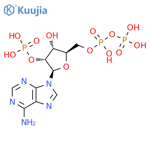

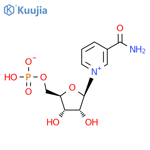

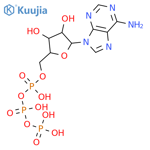

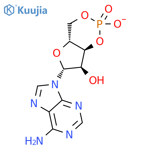

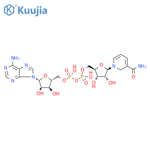

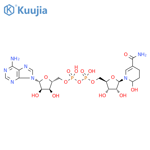

Cas no 58-68-4 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide)

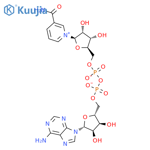

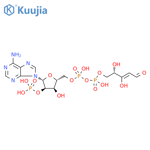

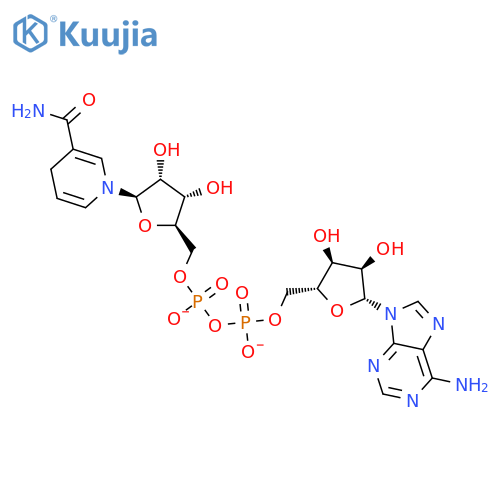

58-68-4 structure

商品名:Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide 化学的及び物理的性質

名前と識別子

-

- Adenosine5'-(trihydrogen diphosphate), P'®

- dihydronicotinamide-adenine dinucleotide

- Reduced nicotinamide-adenine dinucleotide

- 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide

- β- NADH

- β-DPNH

- Reduced nicotinamide-adenine dinucleotide (NADH)

- Reduced nicotinamide-adenine dinucleotide

- Reduced nicotinamide adenine diphosphate

- Reduced diphosphopyridine nucleotide

- Reduced codehydrogenase I

- Nicotinamide-adenine dinucleotide, reduced

- Nicotinamide adenine dinucleotide 2 (reduced form)

- NADH

- N 8129

- ENADA

- Dihydronicotinamide mononucleotide

- Dihydronicotinamide adenine dinucleotide

- Dihydrocozymase

- Dihydrocodehydrogenase I

- DPNH

- Cozymase I, reduced

- Coenzyme I, reduced

- Codehydrogenase I, reduced

- Codehydrase I, reduced

- 1,4-Dihydronicotinamide adenine dinucleotide

- Adenosine pyrophosphate, 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (7CI)

- Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide

- Coenzyme I, reduced

- NAD-reduced

- dihydrodiphosphopyridine nucleotide

- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

- nadh hydride

- Codehydrogenase I, reduced

- bmse000054

- C00004

- NADH

- Adenosine pyrophosphate, 5'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosylnicotinamide (7CI)

- CHEBI:16908

- Adenosine 5'-(trihydrogen pyrophosphate), 5'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosylnicotinamide (8CI)

- D0B8SV

- Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt

- SCHEMBL8187

- CHEMBL1234616

- nicotinamide adenine dinucleotide (reduced)

- NADH [WHO-DD]

- Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide

- 4J24DQ0916

- dihydronicotinamide adenine dinucleotide

- Adenosine 5'-(trihydrogen diphosphate), 5'->'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide

- DB00157

- Dihydrocozymase

- Adenosine 5'-(trihydrogen diphosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt

- 1,4-Dihydronicotinamide adenine dinucleotide

- Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide

- DPNH

- UNII-4J24DQ0916

- 606-68-8

- Adenosine 5'-(trihydrogen diphosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide

- NADH2

- Nicotinaminde-Adenine-Dinucleotide

- Q26987453

- Reduced Nicotinamide Adenine Dinucleotide

- beta-NADH

- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

- diphosphopyridine nucleotide reduced

- C21H29N7O14P2

- Nicotinamide adenine dinucleotide, reduced form

- ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), P'->5'-ESTER WITH 1,4-DIHYDRO-1-.BETA.-D-RIBOFURANOSYL-3-PYRIDINECARBOXAMIDE

- Adenosine 5'-(trihydrogen diphosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide (9CI)

- b-NADH

- Dihydronicotinamide mononucleotide

- Nicotinamide-adenine dinucleotide, reduced

- C21-H29-N7-O14-P2.2Na

- C21-H29-N7-O14-P2

- [(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-phosphinic acid

- EINECS 200-393-0

- b-dpnh

- coenzyme-I

- adenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] diphosphate}

- cent-dpnh

- Codehydrase I, reduced

- Reduced codehydrogenase I

- Nicotinamide - adenine dinucleotide, reduced

- beta-DPNH

- BOPGDPNILDQYTO-NNYOXOHSSA-N

- Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 1,4-dihydro-1beta-D-ribofuranosylnicotinamide

- Adenosine 5'-(trihydrogen diphosphate), P'-->5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide

- EN300-19742425

- [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

- 58-68-4

- NADH+H+

- NAD REDUCED FORM [MI]

- [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinic acid

- Dihydrocodehydrogenase I

- Cozymase I, reduced

- DTXSID30889320

- GTPL4487

- NAD reduced form

- Adenosine 5'-(trihydrogen diphosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide

- ENADA

- Diphosphopyridine nucleotide,reduced form

- Reduced diphosphopyridine nucleotide

- C21H29N7O14P2.2Na

- Reduced nicotinamide adenine diphosphate

- Adenosine 5'-(trihydrogen diphosphate), P'?5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt

- adenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] dihydrogen diphosphate}

- Adenosine pyrophosphate, 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (7CI)

- N 8129

- Nicotinamide adenine dinucleotide (reduced form)

- Reduced nicotinamide-adenine dinucleotide (NADH)

- β-DPNH

- β-NADH

- ((2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy-((((2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy)hydroxyphosphoryl)oxyphosphinic acid

- NADH dianion

- BRD-A84188517-304-01-1

- Adenosine 5'-(trihydrogen diphosphate), P'a5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide

- HY-113355

- CS-0062281

-

- MDL: MFCD00171241

- インチ: InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

- InChIKey: BOPGDPNILDQYTO-NNYOXOHSSA-N

- ほほえんだ: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

計算された属性

- せいみつぶんしりょう: 665.12477262g/mol

- どういたいしつりょう: 665.12477262g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 8

- 水素結合受容体数: 19

- 重原子数: 44

- 回転可能化学結合数: 11

- 複雑さ: 1230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -5.7

- トポロジー分子極性表面積: 318Ų

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19742425-0.05g |

[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinic acid |

58-68-4 | 95.0% | 0.05g |

$2755.0 | 2024-12-02 |

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide 合成方法

合成方法 1

はんのうじょうけん

1.1S:H2O, 16 h, 50°C

リファレンス

合成方法 2

はんのうじょうけん

1.1R:HCO2- •Na+, R:(NH4)2SO4, C:1449222-31-4, S:H2O, 1.5 h, < 40°C, pH 7.4; 1 h, < 40°C, pH 7.4

1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt

1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt

リファレンス

- The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalyst, Green Chemistry, 2020, 22(7), 2279-2287

合成方法 3

合成方法 4

合成方法 5

合成方法 6

はんのうじょうけん

1.1R:N(CH2CH2OH)3, R:R:HCl, C:2451517-73-8 (imine-cyclized), S:H2O, 30 min, rt, pH 7; 10 min, rt

リファレンス

- Construction of fully conjugated covalent organic frameworks via facile linkage conversion for efficient photoenzymatic catalysis, Journal of the American Chemical Society, 2020, 142(13), 5958-5963

合成方法 7

はんのうじょうけん

1.1R:MgCl2, R:NaCl, R:KCl, C:9024-82-2, S:H2O, S:EtOH, 30 min, 36.9-37.1°C

1.2C:9032-70-6, 1800 s, 36.9-37.1°C

1.3C:Alcohol dehydrogenase, 300 s, 36.9-37.1°C

1.2C:9032-70-6, 1800 s, 36.9-37.1°C

1.3C:Alcohol dehydrogenase, 300 s, 36.9-37.1°C

リファレンス

- Emissive Synthetic Cofactors: A Highly Responsive NAD+ Analogue Reveals Biomolecular Recognition Features, Chemistry - A European Journal, 2019, 25(17), 4379-4389

合成方法 8

はんのうじょうけん

1.116 h, 95°C

リファレンス

- Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactors, Journal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283

合成方法 9

合成方法 10

はんのうじょうけん

1.1R:N(CH2CH2OH)3, C:Carbon (N-doped), C:9001-68-7, C:160261-98-3, S:H2O, 15 min, 45°C, pH 7.5

リファレンス

- Biocatalytic C=C Bond Reduction through Carbon Nanodot-Sensitized Regeneration of NADH Analogues, Angewandte Chemie, 2018, 57(42), 13825-13828

合成方法 11

はんのうじょうけん

1.1R:N(CH2CH2OH)3, C:42712-11-8, C:Rh, C:9003-39-8, C:TiO2, S:H2O, 30°C, pH 7.4

リファレンス

- Visible-light-induced enzymatic reactions using an NADH regeneration system of water-soluble zinc porphyrin and homogeneous colloidal rhodium nanoparticles, Sustainable Energy & Fuels, 2022, 6(10), 2581-2592

合成方法 12

合成方法 13

合成方法 14

合成方法 15

はんのうじょうけん

1.1R:HCO2- •Na+, C:60168-55-0 (solid solns. with EtOH analog), S:H2O, S:EtOH

リファレンス

- Can a Nonorganometallic Ruthenium(II) Polypyridylamine Complex Catalyze Hydride Transfer? Mechanistic Insight from Solution Kinetics on the Reduction of Coenzyme NAD+ by Formate, Inorganic Chemistry, 2020, 59(20), 14944-14953

合成方法 16

はんのうじょうけん

1.1R:H2, C:Pt, S:H2O, 2 h, 37°C, 10 atm, pH 10

リファレンス

- NADH Regeneration: A Case Study of Pt-Catalyzed NAD+ Reduction with H2, ACS Catalysis, 2021, 11(1), 283-289

合成方法 17

合成方法 18

合成方法 19

はんのうじょうけん

1.1R:N(CH2CH2OH)3, R:C:TiO2, C:143334-20-7, S:H2O, 10 min, rt

リファレンス

- Coordination between Electron Transfer and Molecule Diffusion through a Bioinspired Amorphous Titania Nanoshell for Photocatalytic Nicotinamide Cofactor Regeneration, ACS Catalysis, 2019, 9(12), 11492-11501

合成方法 20

合成方法 21

合成方法 22

合成方法 23

はんのうじょうけん

1.1R:R:N(CH2CH2OH)3, C:Rh (PVP complexes), C:9003-39-8 (rhodium complexes), C:9001-60-9, S:H2O, 30°C, pH 7.4

リファレンス

- Visible light driven selective NADH regeneration using a system of water-soluble zinc porphyrin and homogeneous polymer-dispersed rhodium nanoparticles, New Journal of Chemistry, 2021, 45(35), 15748-15752

合成方法 24

合成方法 25

はんのうじょうけん

1.1R:HCO2- •Na+, C:2375190-55-7, 6 h, 37°C, pH 7.4

リファレンス

- N,O-Chelating quinoline-based half-sandwich organorhodium and -iridium complexes: synthesis, antiplasmodial activity and preliminary evaluation as transfer hydrogenation catalysts for the reduction of NAD+, Dalton Transactions, 2019, 48(35), 13143-13148

合成方法 26

はんのうじょうけん

1.1R:HCO2- •Na+, C:254734-81-1, C:6234-26-0, S:H2O, 40°C, pH 6.25

リファレンス

- Iridium(2+), triaqua[(1,2,3,4,5-)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]-, sulfate (1:1), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-4

合成方法 27

はんのうじょうけん

1.1R:N(CH2CH2OH)3, C:143334-20-7 (thiophene-modified), C:160261-98-3, S:H2O, 30 min, rt, pH 7

1.215 min

1.215 min

リファレンス

- A thiophene-modified doubleshell hollow g-C3N4 nanosphere boosts NADH regeneration via synergistic enhancement of charge excitation and separation, Catalysis Science & Technology, 2019, 9(8), 1911-1921

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Raw materials

- β-Nicotinamide Mononucleotide

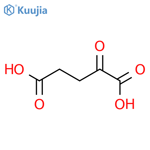

- 2-Ketoglutaric acid

- Adenosine 5'-Triphosphate

- Sodium bicarbonate

- (E)-Cinnamaldehyde

- β-NADPH-d4

- b-Nicotinamide Adenine Dinucleotide

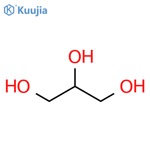

- Glycerol

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Preparation Products

- Dihydroxyacetone (96-26-4)

- 3-Phenylpropanal (104-53-0)

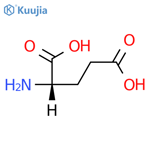

- L-Glutamic acid (56-86-0)

- 2'-Adenylic acid,5'-(dihydrogen phosphate) (3805-37-6)

- Cyclic AMP (60-92-4)

- Nicotinamide (98-92-0)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5-ester with D-ribose (53595-18-9)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'-[(2S)-2,3-dihydroxy-5-oxo-3-penten-1-yl] ester (1273577-02-8)

- b-Nicotinamide adenine dinucleotide phosphate hydrate (53-59-8)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate) (4457-01-6)

- Adenosine-2'-monophosphate (130-49-4)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (58-68-4)

- β-NADPH-d4 (53-57-6)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,2-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (2797-78-6)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,6-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (7095-08-1)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4,5,6-tetrahydro-6-hydroxy-1-β-D-ribofuranosyl-3-pyridinecarboxamide (60872-55-1)

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide 関連文献

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

58-68-4 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide) 関連製品

- 74784-45-5(Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

- 104809-32-7(Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, dipotassium salt (9CI))

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量